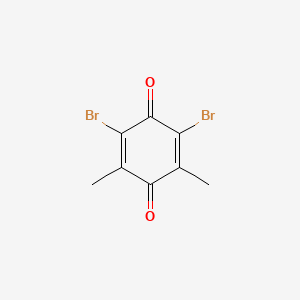

2,6-Dibromo-3,5-dimethyl-1,4-benzoquinone

Description

Properties

CAS No. |

87405-27-4 |

|---|---|

Molecular Formula |

C8H6Br2O2 |

Molecular Weight |

293.94 g/mol |

IUPAC Name |

2,6-dibromo-3,5-dimethylcyclohexa-2,5-diene-1,4-dione |

InChI |

InChI=1S/C8H6Br2O2/c1-3-5(9)8(12)6(10)4(2)7(3)11/h1-2H3 |

InChI Key |

LAGROTQXGYXIRW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)C(=C(C1=O)C)Br)Br |

Origin of Product |

United States |

Synthetic Methodologies for 2,6 Dibromo 3,5 Dimethyl 1,4 Benzoquinone and Its Analogues

Direct Halogenation Approaches for Benzoquinone Systems

Direct halogenation represents a fundamental approach to introducing halogen atoms onto the benzoquinone ring. The success of these methods hinges on controlling the regioselectivity of the reaction to obtain the desired substitution pattern.

Regioselective Bromination of Substituted 1,4-Benzoquinone (B44022) Precursors

The regioselective bromination of substituted 1,4-benzoquinone precursors is a direct method for synthesizing compounds like 2,6-dibromo-3,5-dimethyl-1,4-benzoquinone. The directing effects of the existing substituents on the benzoquinone ring play a crucial role in determining the position of the incoming bromine atoms. For instance, the methyl groups in 3,5-dimethyl-1,4-benzoquinone would direct the electrophilic bromination to the 2 and 6 positions. Various brominating agents can be employed, with N-bromosuccinimide (NBS) being a common choice due to its milder nature compared to elemental bromine, which can lead to over-bromination or side reactions. nih.govmdma.ch The reaction conditions, such as solvent and temperature, are critical for achieving high regioselectivity. nih.gov For example, using acetonitrile as a solvent can enhance the reactivity and regioselectivity of NBS in the bromination of aromatic ethers. mdma.ch

| Precursor | Brominating Agent | Solvent | Key Outcome |

| 3,5-dimethyl-1,4-benzoquinone | N-Bromosuccinimide (NBS) | Acetonitrile | Regioselective formation of this compound |

| Methoxybenzenes | N-Bromosuccinimide (NBS) | Acetonitrile | Enhanced reactivity and high regioselectivity |

| Catechol | N-Bromosuccinimide/Fluoroboric acid | Acetonitrile | High regioselectivity at controlled temperatures |

Bromination of Hydroquinone (B1673460) Derivatives followed by Oxidation

An alternative and often complementary strategy involves the bromination of a hydroquinone derivative, which is subsequently oxidized to the corresponding benzoquinone. This two-step process can offer advantages in terms of controlling the substitution pattern and avoiding potential side reactions associated with the direct bromination of the more reactive benzoquinone ring. For the synthesis of this compound, 3,5-dimethylhydroquinone would be the starting material. The bromination of this hydroquinone would be followed by an oxidation step. Common oxidizing agents for converting hydroquinones to benzoquinones include ceric ammonium nitrate (CAN), iron(III) chloride, or even air in the presence of a suitable catalyst. nih.gov The kinetics of the oxidation of substituted hydroquinones, such as 2,3-dimethylhydroquinone and 2,3,5-trimethylhydroquinone, by myeloperoxidase have been studied, highlighting the influence of substituents on the reaction rates. nih.gov

| Hydroquinone Derivative | Bromination Product | Oxidizing Agent | Final Product |

| 3,5-dimethylhydroquinone | 2,6-Dibromo-3,5-dimethylhydroquinone | Ceric Ammonium Nitrate (CAN) | This compound |

| p-Hydroquinone | Varies | Myeloperoxidase/H₂O₂ | p-Benzoquinone |

| 2,3-Dimethylhydroquinone | Varies | Myeloperoxidase/H₂O₂ | 2,3-Dimethyl-1,4-benzoquinone |

Derivatization Strategies from Highly Halogenated Benzoquinones

Building upon highly halogenated benzoquinone scaffolds provides a versatile platform for introducing a variety of substituents through nucleophilic substitution or cross-coupling reactions.

Substitution Reactions on Tetrabromobenzoquinone Frameworks

Tetrabromo-p-benzoquinone, also known as bromanil, can serve as a starting material for the synthesis of various substituted benzoquinones. Nucleophilic substitution reactions on this framework allow for the replacement of one or more bromine atoms with other functional groups. For instance, reactions with amines can lead to the formation of amino-substituted benzoquinones. academicjournals.orgresearchgate.net The reaction of tetrabromo-1,4-benzoquinone with aryl amines has been used to prepare a series of 2,5-diamino-3,6-dibromo-1,4-benzoquinones. academicjournals.orgresearchgate.net Similarly, reactions with thiols can introduce sulfur-containing moieties onto the benzoquinone ring. nih.gov The regioselectivity of these substitutions can be influenced by the nature of the nucleophile and the reaction conditions. smu.edunih.gov

| Starting Material | Nucleophile | Product Type |

| Tetrabromo-p-benzoquinone | Aryl amines | 2,5-Diamino-3,6-dibromo-1,4-benzoquinones |

| Chloro-substituted benzoquinones | Nitrobenzenethiol (NBT) | Thio-substituted benzoquinones |

Suzuki-Miyaura Cross-Coupling Reactions on Dihalogenated Benzoquinone Scaffolds

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. libretexts.org This palladium-catalyzed reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. nih.govyoutube.comuwindsor.ca In the context of benzoquinone synthesis, a dihalogenated benzoquinone, such as a dibromobenzoquinone, can be coupled with an appropriate boronic acid to introduce new alkyl or aryl groups. nih.gov This method offers a high degree of flexibility in the types of substituents that can be introduced. The reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.govyoutube.com

The general catalytic cycle for the Suzuki-Miyaura coupling involves three main steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.org

| Dihalogenated Substrate | Boronic Acid/Ester | Catalyst System | Product Type |

| Aryl Halide | Phenylboronic acid | Pd catalyst | Biaryl compound |

| Heteroaryl Bromides | N-TIPS-3-pinacolboronatepyrrole | Pd catalyst | Coupled heteroaryl compound |

Multi-Component Reaction (MCR) Applications in Benzoquinone Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, offer an efficient approach to complex molecules. beilstein-journals.orgnih.gov While direct MCRs for the synthesis of this compound are not extensively documented, MCRs are widely used to synthesize diverse heterocyclic scaffolds, some of which could potentially be precursors or analogs of substituted benzoquinones. nih.govbeilstein-journals.orgrsc.org For example, reactions involving quinones as one of the components can lead to the formation of complex, fused ring systems. The use of 2,3-dibromo-5,6-dimethyl-1,4-benzoquinone (B3039142) in MCRs has been explored, indicating the potential for highly substituted benzoquinones to act as building blocks in these convergent synthetic strategies. researchgate.net

| MCR Type | Reactants | Product Class |

| Ugi four-component reaction | Aldehyde, amine, carboxylic acid, isocyanide | Diverse functionalized adducts |

| Petasis three-component reaction | Aldehyde, amine, boronic acid | Multifunctional templates |

| Hantzsch reaction | Aldehyde, two equivalents of a β-ketoester, ammonia or ammonium acetate | 1,4-Dihydropyridines |

Oxidation-Based Synthetic Routes to 1,4-Benzoquinones

A primary and widely employed strategy for the synthesis of 1,4-benzoquinones involves the oxidation of corresponding phenolic or hydroquinone precursors. These methods are generally efficient and can be adapted for a wide range of substituted benzoquinones.

The direct oxidation of phenols to their corresponding 1,4-benzoquinones is a fundamental transformation in organic synthesis. libretexts.orglibretexts.org For the synthesis of this compound, the corresponding phenolic precursor would be 2,6-dibromo-3,5-dimethylphenol. A variety of oxidizing agents can be employed for this purpose.

Commonly used oxidizing agents include:

Chromic acid: A traditional reagent for the oxidation of phenols. libretexts.org

Fremy's salt (potassium nitrosodisulfonate): A milder oxidant that is often preferred for its selectivity. libretexts.orgjetir.org

Cupric-superoxo complexes: These complexes have been shown to oxidize substituted phenols to 1,4-benzoquinones. acs.org

Copper-catalyzed oxidation: The use of a copper halide or nitrate catalyst, promoted by a Group IIA metal oxide or hydroxide, can facilitate the oxidation of phenols to p-benzoquinones. google.com

The reaction generally proceeds via the formation of a phenoxy radical, which is then further oxidized to the corresponding quinone. The choice of oxidant and reaction conditions is crucial to maximize the yield and minimize the formation of byproducts.

Table 2: Oxidizing Agents for the Conversion of Phenols to 1,4-Benzoquinones

| Oxidizing Agent | Precursor | Product | Key Features | Reference(s) |

|---|---|---|---|---|

| Chromic Acid | Phenol (B47542) | p-Benzoquinone | Strong oxidizing agent | libretexts.org |

| Fremy's Salt | Phenols | 1,4-Benzoquinones | Mild and selective | libretexts.orgjetir.org |

| Cupric-Superoxo Complex | 2,6-di-tert-butylphenols | 2,6-di-tert-butyl-1,4-benzoquinone | Mechanistic studies available | acs.org |

An alternative and often advantageous route to 1,4-benzoquinones is the oxidative demethylation of hydroquinone dimethyl ethers. thieme-connect.comelsevierpure.com These precursors are generally more stable than the corresponding hydroquinones and can be carried through multi-step synthetic sequences before the final oxidation. For the synthesis of this compound, the precursor would be 2,6-dibromo-1,4-dimethoxy-3,5-dimethylbenzene.

Several reagents are effective for this transformation, including:

Ceric Ammonium Nitrate (CAN): A widely used and efficient reagent for the oxidative demethylation of hydroquinone dimethyl ethers. acs.org

Silver(II) oxide (AgO): Another common oxidant for this purpose. thieme-connect.com

Cobalt(III) fluoride (CoF3): A powerful oxidizing agent that can effect the demethylation in good to excellent yields. thieme-connect.comelsevierpure.com

The reaction involves the removal of two methyl groups and the concurrent oxidation of the hydroquinone ether to the quinone. This method is particularly useful in the later stages of a synthesis where a robust and high-yielding oxidation is required.

Table 3: Reagents for Oxidative Demethylation of Hydroquinone Dimethyl Ethers

| Reagent | Precursor Type | Product Type | Yield | Reference(s) |

|---|---|---|---|---|

| Cobalt(III) Fluoride | 1,4-Dimethoxybenzene derivatives | Benzoquinone derivatives | Good to excellent | thieme-connect.comelsevierpure.com |

| Ceric Ammonium Nitrate (CAN) | Hydroquinone dimethyl ethers | Quinones | Generally high | acs.org |

Conjugate Addition Reactions in Benzoquinone Synthesis

Conjugate addition, or Michael addition, is a powerful method for the functionalization of the benzoquinone ring. thieme-connect.comresearchgate.netresearchgate.netnih.gov While not a direct synthesis of the benzoquinone core itself, it is a key strategy for introducing substituents onto a pre-existing quinone. The synthesis of this compound could potentially be envisioned through a multi-step process involving conjugate addition of bromide to a dimethyl-1,4-benzoquinone precursor.

The reaction involves the addition of a nucleophile to one of the carbon-carbon double bonds of the quinone ring, which are activated by the adjacent carbonyl groups. The initial adduct is a hydroquinone, which can be subsequently oxidized to the substituted benzoquinone. thieme-connect.comnih.gov A wide variety of nucleophiles can be employed, including thiols, amines, and halides. thieme-connect.comresearchgate.net

The regioselectivity of the conjugate addition is influenced by several factors, including the nature of the substituents already present on the quinone ring, the nucleophile, and the reaction conditions (e.g., pH). researchgate.net For mono-substituted quinones, the addition can occur at positions 3, 5, or 6. researchgate.net The initially formed mono-adduct can sometimes undergo a second conjugate addition to yield disubstituted products. thieme-connect.com

Table 4: Nucleophiles Used in Conjugate Addition to Benzoquinones

| Nucleophile | Quinone | Product Type | Key Features | Reference(s) |

|---|---|---|---|---|

| Thiols | p-Benzoquinone | 2-, 2,5-, and 2,6-bis(alkylsulfanyl)-p-benzoquinones | Sequential addition/in situ oxidation | thieme-connect.comresearchgate.net |

| Amines | Monoalkyl-1,4-benzoquinones | Amino-substituted benzoquinones | Regioselectivity influenced by reaction conditions | researchgate.net |

Reactivity and Mechanistic Investigations of 2,6 Dibromo 3,5 Dimethyl 1,4 Benzoquinone

Cycloaddition Reactions

Cycloaddition reactions represent a significant class of transformations for benzoquinones, enabling the construction of complex cyclic systems. The dienophilic and dipolarophilic nature of 2,6-dibromo-3,5-dimethyl-1,4-benzoquinone is a key aspect of its reactivity profile.

Dienophilic Behavior in Diels-Alder Reactions

Quinones are well-established dienophiles in Diels-Alder reactions, a powerful tool for the formation of six-membered rings. wikipedia.orgresearchgate.net This reactivity is attributed to the electron-deficient nature of the carbon-carbon double bonds within the quinone ring, which readily react with conjugated dienes. The Diels-Alder reaction provides a reliable method for generating molecular complexity through the simultaneous formation of two new carbon-carbon bonds, with good control over regiochemical and stereochemical outcomes. wikipedia.org

In the context of substituted benzoquinones, the presence of electron-withdrawing groups, such as halogens, enhances their dienophilic character. While specific studies on the Diels-Alder reactions of this compound are not extensively detailed in the available literature, the general principles of quinone chemistry suggest it would be a reactive dienophile. For instance, the reaction of 1,4-benzoquinone (B44022) with cyclohexadiene derivatives has been studied in various solvents, demonstrating the feasibility of such cycloadditions. nih.gov The reaction of vindoline (B23647) with benzoquinone also highlights the ability of substituted quinones to act as dienophiles. nih.gov The industrial production of certain steroids and vitamins has historically utilized the Diels-Alder reaction of quinones. wikipedia.org

Participation in 1,4-Dipolar Cycloaddition Pathways

Beyond the well-known Diels-Alder reaction, benzoquinones can also participate in 1,4-dipolar cycloaddition reactions. These reactions involve the interaction of the quinone with a 1,4-dipole, leading to the formation of heterocyclic systems. One notable example is the Huisgen 1,4-dipolar cycloaddition, which involves zwitterionic intermediates. beilstein-journals.org While the direct participation of this compound in such pathways is not explicitly documented, the general reactivity of quinones suggests its potential to act as a dipolarophile. For instance, o-benzoquinones have been shown to react with nitrile-N-oxides and carbonyl ylides in 1,3-dipolar cycloadditions to form spiro-dioxazoles and other highly oxygenated heterocyclic compounds. ias.ac.in

Nucleophilic Addition and Substitution Reactions

The electron-deficient quinone ring of this compound is highly susceptible to attack by nucleophiles. These reactions can proceed via either addition to the carbon-carbon double bonds or substitution of the bromine atoms.

Reactions with Amino and Thiol Functional Groups on the Quinone Ring

The reactions of quinones with nucleophiles such as amines and thiols are of significant interest due to their biological relevance and synthetic utility. Quinones are known to react readily with amino and thiol groups, which can lead to the formation of a variety of substituted products. researchgate.net

The reaction of 2,6-dihalobenzoquinones with thiols has been shown to result in the substitution of the halogen atoms. For example, the reaction of 2,6-dichlorobenzoquinone (a close analog of the title compound) with p-nitrobenzenethiol (NBT) leads to the formation of a di-substituted product, 2,5-bis((4-nitrophenyl)thio)benzene-1,4-diol, after reduction of the quinone. nih.gov This suggests that this compound would likely undergo similar reactions with thiols, where the bromine atoms are displaced by the incoming thiol nucleophile.

In the case of amines, the reaction can also lead to substitution of the halogen atoms. While specific data for this compound is limited, studies on related compounds provide insight. For instance, the addition of the complex amine vindoline to p-benzoquinone results in a cascade of reactions leading to mono-, bis-, tris-, and even tetra-adducts, highlighting the high reactivity of the quinone core towards amine nucleophiles. nih.gov

Mechanisms of 1,4-Addition Product Formation

The reaction of nucleophiles with benzoquinones typically proceeds through a Michael-type 1,4-addition mechanism. In this process, the nucleophile attacks one of the electrophilic carbon atoms of the α,β-unsaturated ketone system within the quinone ring. This initial addition results in the formation of an enolate intermediate, which then tautomerizes to the more stable hydroquinone (B1673460) product.

For substituted benzoquinones, the regioselectivity of the nucleophilic attack is influenced by the electronic and steric effects of the substituents. In the case of 2,6-dihalobenzoquinones reacting with thiols, the reaction can proceed via a Michael addition followed by elimination of the halide, or through a direct nucleophilic vinylic substitution. nih.gov The presence of electron-withdrawing halogen atoms activates the quinone ring towards nucleophilic attack. The initially formed adducts are dihydroquinones which can be reoxidized by excess quinone to the corresponding substituted quinones. nih.gov

The following table summarizes the types of nucleophilic reactions observed with benzoquinones:

| Nucleophile | Reaction Type | Product Type |

| Primary Amines | Addition/Substitution | Amino-substituted quinones |

| Secondary Amines | Addition/Substitution | Amino-substituted quinones |

| Thiols | Addition/Substitution | Thioether-substituted quinones |

Nucleophilic Substitution Reactions with Oxygen-Centered Nucleophiles (e.g., Hydroperoxides)

Oxidative Coupling Reactions Facilitated by this compound

This compound, as a substituted p-benzoquinone, possesses the potential to participate in oxidative coupling reactions. These reactions are fundamental in synthetic organic chemistry for the construction of complex molecules through the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. rsc.org The reactivity of the quinone ring, characterized by its electrophilic nature and ability to act as an oxidant, is central to these transformations.

Formation of Carbon-Carbon Bonds

While specific studies detailing the use of this compound in oxidative C-C bond formation are not extensively documented in the reviewed literature, the general reactivity of quinones suggests its potential utility in such transformations. For instance, oxidative coupling of phenols is a well-established method for forming biaryl linkages, a common motif in natural products and biologically active molecules. wikipedia.orgnih.govnih.gov In these reactions, an oxidant is used to generate phenoxy radicals, which then couple to form C-C bonds. Given its oxidizing properties, this compound could theoretically facilitate such couplings.

Mechanistic investigations into the oxidative coupling of 2,6-dimethylphenol (B121312) have led to the development of selective procedures for preparing 3,5,3′,5′-tetramethyl-biphenyl-4,4′-diol through a C-C coupling mechanism. rsc.org Although a different oxidant was used in that study, it highlights the feasibility of C-C bond formation from substituted phenols, a reaction type where this compound could potentially serve as the oxidizing agent. The reaction would likely proceed through the generation of a phenoxy radical from the phenol (B47542) substrate, followed by radical-radical coupling or addition of a radical to a neutral phenol molecule.

Formation of Carbon-Heteroatom Bonds

The formation of carbon-heteroatom bonds, particularly carbon-nitrogen (C-N) bonds, using quinones as substrates or oxidants is a more documented area of research. The synthesis of 2,5-diamino-3,6-dibromo-1,4-benzoquinones has been achieved through the coupling of 2,3,5,6-tetrabromo-1,4-benzoquinone with various aryl amines. academicjournals.org This reaction, which proceeds via a nucleophilic substitution pathway, demonstrates the feasibility of forming C-N bonds on a brominated benzoquinone core.

In a typical reaction, the amino group of the amine acts as a nucleophile, attacking the electron-deficient quinone ring and displacing a bromide ion. This process can be considered a form of oxidative amination where the quinone itself acts as the substrate. While this example uses a different starting quinone, the underlying principle of nucleophilic substitution of a halogen on the quinone ring is directly relevant to the potential reactivity of this compound. The reaction of this compound with amines would be expected to yield 2-amino-6-bromo-3,5-dimethyl-1,4-benzoquinone or 2,6-diamino-3,5-dimethyl-1,4-benzoquinone derivatives, depending on the stoichiometry and reaction conditions.

The following table summarizes the types of products that could be anticipated from the reaction of a related brominated quinone with amines, providing a basis for predicting the reactivity of this compound.

| Reactant 1 | Reactant 2 | Potential Product Type | Reference |

| 2,3,5,6-Tetrabromo-1,4-benzoquinone | Aryl amine | 2,5-Diamino-3,6-dibromo-1,4-benzoquinone | academicjournals.org |

Redox Chemistry and Electron Transfer Pathways in Non-Biological Systems

The redox properties of quinones are central to their chemical reactivity and are characterized by their ability to undergo reduction through one- or two-electron transfer processes. These processes are fundamental to their role in various chemical and biological systems.

Characterization of One-Electron Reduction Processes

The one-electron reduction of a p-benzoquinone (Q) leads to the formation of a semiquinone radical anion (Q•−). The potential at which this occurs is a key parameter in understanding the compound's oxidizing strength. The reduction potential is influenced by the nature and position of substituents on the quinone ring. nih.gov

Experimental and computational studies on a range of quinone derivatives have shown that electron-withdrawing groups, such as halogens, generally increase the reduction potential, making the quinone a stronger oxidizing agent. nih.gov Conversely, electron-donating groups, like methyl groups, tend to decrease the reduction potential. In the case of this compound, the presence of two electron-withdrawing bromine atoms would be expected to increase its one-electron reduction potential compared to the unsubstituted p-benzoquinone. However, the two electron-donating methyl groups would have an opposing effect. The net effect on the reduction potential would be a balance of these electronic influences.

Cyclic voltammetry is a common technique used to study these redox processes. researchgate.netsciforum.net For a related compound, 2,6-dimethoxy-p-benzoquinone, cyclic voltammetry reveals a quasi-reversible one-electron reduction to the corresponding semiquinone. sciforum.net It is expected that this compound would exhibit similar behavior, with the precise reduction potential being a characteristic feature of its specific substitution pattern.

Characterization of Two-Electron Reduction Processes

The potential for the two-electron reduction is also influenced by the substituents on the quinone ring. nih.gov Similar to the one-electron reduction, electron-withdrawing groups generally favor the reduction process. The relationship between the one-electron and two-electron reduction potentials is not always linear across different classes of quinones, indicating that substituent effects can have a differential impact on the stability of the semiquinone and hydroquinone species. nih.gov

For halogenated quinones, a systematic trend is observed where an increase in halogenation leads to a higher reduction potential. nih.gov This suggests that this compound would be a relatively good oxidizing agent, capable of being reduced to the corresponding hydroquinone under appropriate conditions. The mechanism of this reduction in a non-biological, aprotic solvent would proceed through the sequential addition of two electrons, with the stability of the intermediate semiquinone radical anion being a key factor. In protic media, the reduction is often a concerted two-electron, two-proton process.

Halogen Exchange and Transformation Pathways

The bromine atoms on the this compound ring represent reactive sites that can potentially undergo exchange or transformation reactions, leading to the synthesis of new derivatives.

One of the primary transformation pathways for aryl halides is nucleophilic aromatic substitution. In the context of quinones, the electron-withdrawing nature of the carbonyl groups activates the ring towards nucleophilic attack. Consequently, the bromine atoms in this compound could be displaced by various nucleophiles.

Studies on related dihalo-p-benzoquinones have shown that they react with thiols, where the thiol acts as a nucleophile to displace the halide. nih.gov For instance, the reaction of 2,6-dichlorobenzoquinone with 4-nitrobenzenethiol leads to the substitution of the chlorine atoms. nih.gov A similar reactivity would be expected for this compound with thiol nucleophiles, leading to the formation of thioether derivatives.

Similarly, reactions with amines can lead to the formation of amino-substituted benzoquinones. As previously mentioned, the synthesis of 2,5-diamino-3,6-dibromo-1,4-benzoquinones from tetrabromobenzoquinone and aryl amines proceeds via nucleophilic substitution of the bromine atoms. academicjournals.org This suggests that amines could displace the bromine atoms in this compound to form the corresponding amino-substituted products. The general scheme for such a nucleophilic substitution is presented below:

General Reaction Scheme for Nucleophilic Substitution:

Where Nu-H can be an amine (R-NH2), a thiol (R-SH), or an alcohol (R-OH).

The following table summarizes potential transformation pathways for this compound based on the reactivity of analogous compounds.

| Reaction Type | Nucleophile/Reagent | Potential Product |

| Nucleophilic Substitution | Amine (R-NH2) | 2-Amino-6-bromo-3,5-dimethyl-1,4-benzoquinone |

| Nucleophilic Substitution | Thiol (R-SH) | 2-(Alkyl/Arylthio)-6-bromo-3,5-dimethyl-1,4-benzoquinone |

| Halogen-Metal Exchange | Organolithium (R-Li) | Lithiated dimethyl-p-benzoquinone derivative |

Debromination Processes

The removal of bromine atoms from the this compound ring is a key transformation that can proceed through various mechanisms, often influenced by the reaction conditions and the nature of the reagents employed. These processes are significant for both synthetic applications and for understanding the environmental fate of such compounds.

Reductive debromination is a plausible pathway for the removal of bromine substituents. While specific studies on this compound are not extensively detailed in the available literature, analogous reactions with other brominated aromatic compounds provide a framework for understanding these processes. For instance, the reductive debromination of nonabrominated diphenyl ethers has been successfully achieved using sodium borohydride, leading primarily to the formation of octabrominated products. This suggests that a similar approach could potentially be applied to this compound, where a hydride source would attack the carbon-bromine bond, leading to the displacement of the bromide ion. The reaction would likely proceed via a nucleophilic attack mechanism on the carbon atom bearing the bromine, facilitated by the electron-withdrawing nature of the quinone ring.

The presence of this compound has been detected in chlorinated industrial discharges into seawater, highlighting its environmental relevance. researchgate.net The degradation pathways of such compounds in the environment are of considerable interest.

Structural Characterization and Spectroscopic Analysis of 2,6 Dibromo 3,5 Dimethyl 1,4 Benzoquinone

Vibrational Spectroscopy (Fourier-Transform Infrared, FTIR) for Functional Group Identification

The key functional groups in 2,6-Dibromo-3,5-dimethyl-1,4-benzoquinone are the carbonyl (C=O) groups of the quinone ring, the C=C double bonds of the ring, the C-Br bonds, and the C-H bonds of the methyl groups.

Expected FTIR Absorption Bands:

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Notes |

| Carbonyl (C=O) | Stretching | 1650-1680 | The conjugated nature of the quinone system typically lowers the C=O stretching frequency compared to non-conjugated ketones. The presence of electron-withdrawing bromine atoms may slightly shift this band. |

| Alkene (C=C) | Stretching | 1600-1640 | Corresponds to the carbon-carbon double bonds within the quinone ring. |

| Methyl (C-H) | Asymmetric & Symmetric Stretching | 2920-2980 | Characteristic of the methyl groups attached to the ring. |

| Methyl (C-H) | Bending | 1370-1450 | Further confirmation of the presence of methyl groups. |

| C-Br | Stretching | 500-600 | The position of this band can be influenced by the overall molecular structure. |

The IR spectrum of the parent 1,4-benzoquinone (B44022) shows a strong carbonyl absorption around 1660-1670 cm⁻¹. For substituted benzoquinones, the exact position of the carbonyl and C=C stretching bands can be sensitive to the electronic nature of the substituents.

Electronic Spectroscopy (Ultraviolet-Visible, UV-VIS) for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems and chromophores. The 1,4-benzoquinone ring system is a classic chromophore.

Specific experimental UV-Vis data for this compound is not widely reported. However, the expected electronic transitions can be inferred from the behavior of similar compounds. Benzoquinones typically exhibit two main absorption bands in the UV-Vis region:

An intense band in the UV region (around 240-290 nm) corresponding to a π → π* transition.

A weaker band in the visible or near-UV region (around 400-450 nm) attributed to an n → π* transition of the carbonyl groups.

For instance, the parent 1,4-benzoquinone displays a strong absorption maximum (λmax) around 245 nm and a weaker one around 435 nm. nist.gov The introduction of methyl and bromo substituents on the ring will influence the energy of these transitions, likely causing a bathochromic (red) shift in the absorption maxima. For example, 2,6-dimethoxy-1,4-benzoquinone (B191094) shows absorption peaks that can be influenced by the solvent environment. researchgate.netwikipedia.org

Predicted UV-Vis Absorption Maxima (λmax):

| Electronic Transition | Expected Wavelength Range (nm) | Molar Absorptivity (ε) |

| π → π | 250 - 300 | High |

| n → π | 430 - 460 | Low |

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR) for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of an organic molecule by probing the magnetic environments of its atomic nuclei, primarily ¹H (protons) and ¹³C.

¹H NMR Spectroscopy:

Due to the symmetry of the molecule, the two methyl groups are chemically equivalent, as are the two bromine atoms and the two carbonyl groups. Therefore, the ¹H NMR spectrum is expected to be very simple, showing a single resonance for the six protons of the two methyl groups.

Predicted ¹H NMR Data:

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₃ | ~2.1 | Singlet (s) | 6H |

The predicted chemical shift is based on data for similar methylated quinones, such as 2,6-dimethylbenzoquinone, where the methyl protons appear at approximately 2.06 ppm. chemicalbook.com

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum will provide information on the different carbon environments in the molecule. Due to symmetry, four distinct carbon signals are expected.

Predicted ¹³C NMR Data:

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

| C=O | ~180-185 |

| C-Br | ~140-145 |

| C-CH₃ | ~145-150 |

| -CH₃ | ~15-20 |

These predictions are based on data from related compounds. For example, in 2,6-dimethylbenzoquinone, the carbonyl carbons appear around 187 ppm, the carbons bearing the methyl groups at 146 ppm, and the methyl carbons at 16 ppm. chemicalbook.com The carbons attached to bromine in bromo-substituted quinones typically resonate in the 130-150 ppm range.

Mass Spectrometry Techniques (MS, HRMS, ESI-MS/MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) allows for the determination of the exact molecular formula.

The nominal molecular weight of this compound (C₈H₆Br₂O₂) is approximately 294 g/mol . Due to the presence of two bromine atoms, the mass spectrum will exhibit a characteristic isotopic pattern, with peaks corresponding to the presence of ⁷⁹Br and ⁸¹Br isotopes.

Predicted Mass Spectrometry Data:

Predicted collision cross-section (CCS) values, which are related to the shape and size of the ion, have been calculated for various adducts of this compound. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 292.88072 | 133.7 |

| [M+Na]⁺ | 314.86266 | 146.7 |

| [M-H]⁻ | 290.86616 | 141.3 |

Fragmentation Analysis:

The fragmentation of benzoquinones in mass spectrometry often involves the loss of CO and other small neutral molecules. For this compound, characteristic fragmentation pathways would likely include the loss of one or both carbonyl groups as CO, as well as potential loss of bromine atoms or methyl radicals.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound has not been reported in the Cambridge Structural Database, the solid-state structure can be anticipated to exhibit interesting intermolecular interactions.

Crystal Packing and Intermolecular Interactions (e.g., Halogen Bonding)

The crystal packing of this compound will be governed by a variety of non-covalent interactions. Of particular significance is the potential for halogen bonding.

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. acs.org In the case of this compound, the bromine atoms can act as halogen bond donors, while the oxygen atoms of the carbonyl groups can act as halogen bond acceptors. This is analogous to the C—Cl···O=C halogen bonds observed in the crystal structure of 2,5-dichloro-1,4-benzoquinone. snu.edu.inresearchgate.net

Theoretical and Computational Chemistry Studies of 2,6 Dibromo 3,5 Dimethyl 1,4 Benzoquinone

Quantum Chemical Calculations for Molecular Geometry Optimization and Electronic Structure Determination

Quantum chemical calculations are fundamental in determining the three-dimensional arrangement of atoms in a molecule and understanding its electronic properties. For 2,6-dibromo-3,5-dimethyl-1,4-benzoquinone, methods like Density Functional Theory (DFT) are commonly employed. researchgate.netresearchgate.net Specifically, the B3LYP functional combined with a 6-31G* basis set is a widely used approach for optimizing the geometry of such organic compounds. researchgate.netresearchgate.net These calculations provide crucial data on bond lengths, bond angles, and dihedral angles, which define the molecule's stable conformation.

The electronic structure of a molecule, including the distribution of electrons and the energies of molecular orbitals, is also elucidated through these calculations. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. researchgate.netuni.lu The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. researchgate.netuni.lu A smaller gap generally suggests higher reactivity. researchgate.net Furthermore, the calculation of Mulliken atomic charges provides insight into the charge distribution across the molecule, identifying electrophilic and nucleophilic sites. researchgate.net

Table 1: Computed Properties of this compound

| Property | Value | Source |

| Molecular Formula | C8H6Br2O2 | researchgate.net |

| Monoisotopic Mass | 291.87344 Da | researchgate.net |

| Predicted XlogP | 2.6 | researchgate.net |

Elucidation of Reaction Mechanisms and Transition States via Computational Modeling

Computational modeling is a powerful tool for investigating the pathways of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the most likely mechanism, including the structures of intermediates and transition states. sigmaaldrich.com Transition state theory is a foundational concept in this area, allowing for the calculation of reaction rates from the properties of the reactants and the transition state. researchgate.net

For quinone compounds, common reactions include nucleophilic additions and redox processes. researchgate.netresearchgate.net Computational methods can model the approach of a nucleophile to the quinone ring, identifying the transition state geometry and the associated energy barrier. researchgate.net This information is crucial for understanding the regioselectivity and stereoselectivity of such reactions. Techniques like intrinsic reaction coordinate (IRC) calculations can confirm that a calculated transition state indeed connects the reactants and products.

Prediction and Interpretation of Spectroscopic Properties through Computational Methods

Computational chemistry provides invaluable assistance in the prediction and interpretation of various types of spectra, including infrared (IR), Raman, and UV-Vis. For this compound, theoretical calculations of vibrational frequencies can aid in the assignment of experimental IR and Raman spectra. researchgate.netresearchgate.net These calculations can predict the frequencies and intensities of the fundamental vibrational modes of the molecule. researchgate.net

Similarly, time-dependent density functional theory (TD-DFT) is a common method for calculating the electronic absorption spectra (UV-Vis) of organic molecules. researchgate.net These calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. By analyzing the molecular orbitals involved in the electronic transitions, a deeper understanding of the nature of these absorptions can be gained. For substituted benzoquinones, the positions of the absorption bands are known to be influenced by the nature and position of the substituents on the quinone ring.

Development of Structure-Reactivity Relationships from Theoretical Data

Theoretical data derived from computational studies are instrumental in developing quantitative structure-activity relationships (QSAR) and structure-property relationships (QSPR). For a series of related quinone compounds, variations in their biological activity or chemical reactivity can be correlated with calculated molecular descriptors.

Key descriptors often used in such studies include the HOMO and LUMO energies, the HOMO-LUMO gap, dipole moment, and atomic charges. researchgate.net For instance, the redox potential of quinones, a crucial aspect of their biological activity, has been shown to correlate with their LUMO energies. researchgate.net Electron-withdrawing substituents, such as bromine atoms, are expected to lower the LUMO energy, thereby increasing the redox potential and making the quinone a better electron acceptor. The methyl groups, being electron-donating, would have the opposite effect. By systematically studying these relationships, it is possible to predict the reactivity of new, unsynthesized quinone derivatives.

Applications of 2,6 Dibromo 3,5 Dimethyl 1,4 Benzoquinone in Advanced Organic Synthesis

Role as a Key Building Block for the Construction of Complex Organic Molecules

Substituted p-benzoquinones are fundamental building blocks in organic synthesis due to their dual reactivity as both electrophiles and dienophiles. The core structure of 2,6-Dibromo-3,5-dimethyl-1,4-benzoquinone, featuring an α,β-unsaturated ketone system, makes it a prime candidate for various addition reactions. academicjournals.org The bromine atoms can serve as leaving groups in cross-coupling reactions, while the methyl groups influence the molecule's electronic properties and steric hindrance, allowing for regioselective transformations.

The versatility of the quinone scaffold is demonstrated in the synthesis of diverse molecular architectures. For instance, related compounds like tetrabromo-1,4-benzoquinone are used in reactions with amines to produce highly substituted products. researchgate.net This suggests that this compound could similarly react with a variety of nucleophiles, such as thiols and amines, to yield complex structures. academicjournals.org The inherent reactivity of its quinone ring allows it to participate in 1,4-addition (Michael) reactions, which is a common strategy for introducing new functional groups and extending carbon chains. academicjournals.org

Table 1: Potential Reactions for Complexity Building

| Reaction Type | Potential Reactant | Expected Outcome |

|---|---|---|

| Michael Addition | Thiols, Amines | Functionalized hydroquinone (B1673460) |

| Diels-Alder Reaction | Dienes | Bicyclic adducts |

Facilitation of New Synthetic Methodologies and Diversification of Chemical Structures

The unique substitution pattern of this compound makes it a valuable substrate for developing new synthetic methods and diversifying chemical libraries. The two bromine atoms are particularly significant, as they provide handles for modern catalytic cross-coupling reactions. Methodologies like the Suzuki-Miyaura or Stille coupling, which are powerful tools for forming carbon-carbon bonds, could potentially be applied to this molecule. researchgate.netnih.gov Such reactions would allow for the selective replacement of one or both bromine atoms with a wide array of aryl, heteroaryl, or vinyl groups, leading to a large family of new quinone derivatives.

For example, the palladium-catalyzed Suzuki cross-coupling reaction is widely used to connect arylboronic acids to bromo-substituted aromatic compounds, and similar reactivity could be anticipated for this compound. nih.gov The ability to introduce different substituents in a controlled manner is a cornerstone of medicinal chemistry and materials science for creating libraries of compounds with varied electronic and steric properties. The synthesis of 2,5-diarylamino-3,6-dibromo-p-benzoquinones from tetrabromo-1,4-benzoquinone highlights how the halogenated quinone core can be used to generate diverse structures. academicjournals.orgresearchgate.net

Preparation of Macrocyclic Structures (e.g., Thiacalix[n]arene Analogues)

The construction of macrocycles is a sophisticated area of organic synthesis, and quinones are valuable precursors for such structures. While direct evidence for the use of this compound in synthesizing thiacalixarene analogues is not prominent in surveyed literature, the synthesis of similar macrocycles has been achieved using related quinones.

Specifically, research has shown that 2,6-dimethyl-1,4-benzoquinone (the non-brominated version of the title compound) can be used to construct analogues of thiacalix researchgate.netarenes. sigmaaldrich.com The process involves a conjugate addition of a dithiol, such as benzene-1,3-dithiol, to the quinone. sigmaaldrich.com This reaction forms a trimeric hydroquinone intermediate, which, after oxidation back to the quinone, undergoes a final macrocyclization step with another dithiol molecule. sigmaaldrich.com This strategy demonstrates the utility of the 2,6-disubstituted quinone framework for building these complex, bowl-shaped macrocycles. sigmaaldrich.com The presence of bromine atoms on this compound could potentially offer a route to further functionalize the resulting macrocycle, although this specific application remains to be explored.

Utilization in Catalytic Processes and Reagent Design

Quinones and their derivatives can participate in chemical processes beyond their role as simple building blocks, including acting as catalysts or specialized reagents. Their inherent redox properties allow them to function as electron transfer agents or oxidants in various chemical transformations. For instance, 1,4-benzoquinones are known to be involved in oxidation-reduction cycles in biological systems. academicjournals.org

While specific applications of this compound in catalyst development or as a uniquely designed reagent are not extensively documented, its structure holds potential. The electron-withdrawing nature of the quinone ring and the bromine atoms could be harnessed in the design of new oxidants. Furthermore, its ability to be functionalized via cross-coupling reactions could allow for its incorporation into larger catalytic systems, such as ligands for transition metals. However, dedicated research would be required to develop and validate such applications.

Derivatization and Functionalization Strategies of the 2,6 Dibromo 3,5 Dimethyl 1,4 Benzoquinone Scaffold

Regioselective Functionalization of the Benzoquinone Core:No information regarding the regioselective functionalization of this specific compound could be located. More research has been published on its isomers, such as 2,3-dibromo-5,6-dimethyl-1,4-benzoquinone (B3039142) and 2,5-dibromo-3,6-dimethyl-1,4-benzoquinone, which highlights the absence of data for the requested molecule.researchgate.netnih.gov

Due to the absence of specific research findings on the derivatization and functionalization of 2,6-dibromo-3,5-dimethyl-1,4-benzoquinone, it is not possible to generate a scientifically accurate article that adheres to the requested outline. Proceeding would require speculation and extrapolation from unrelated compounds, which would not meet the required standards of accuracy.

Environmental Transformation and Degradation Pathways of 2,6 Dibromo 3,5 Dimethyl 1,4 Benzoquinone

Photolytic Degradation Mechanisms in Aqueous Environments (e.g., UV Irradiation)

Specific studies on the photolytic degradation of 2,6-Dibromo-3,5-dimethyl-1,4-benzoquinone under UV irradiation in aqueous environments have not been identified in the current body of scientific literature. Therefore, detailed mechanisms of its phototransformation remain unelucidated.

Effect of pH and Water Matrix Components on Photolysis Kinetics

There is a lack of available research data on how pH and various water matrix components, such as dissolved organic matter and inorganic ions, influence the kinetics of the photolytic degradation of this compound.

Identification of Phototransformation Products

Due to the absence of studies on its photolytic degradation, the specific phototransformation products of this compound have not been identified.

Investigation of Formation Pathways from Precursors during Halogenation Processes

While the formation of various halobenzoquinones during water disinfection processes involving halogenation is a recognized phenomenon, specific research detailing the precursor compounds and reaction pathways leading to the formation of this compound has not been reported.

Q & A

Basic Research Question

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- Storage : Keep in airtight, light-resistant containers at 2–8°C to prevent degradation.

Refer to GHS hazard codes (e.g., H318: Causes serious eye damage) and material safety data sheets (MSDS) for disposal protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.